Bicyclo[1.1.1]pentane-1-sulfonyl fluoride
CAS No.: 2416234-57-4
Cat. No.: VC6565410
Molecular Formula: C5H7FO2S
Molecular Weight: 150.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416234-57-4 |
|---|---|
| Molecular Formula | C5H7FO2S |
| Molecular Weight | 150.17 |
| IUPAC Name | bicyclo[1.1.1]pentane-1-sulfonyl fluoride |
| Standard InChI | InChI=1S/C5H7FO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2 |
| Standard InChI Key | MAYGVGRCMVECMH-UHFFFAOYSA-N |
| SMILES | C1C2CC1(C2)S(=O)(=O)F |
Introduction
Structural and Chemical Properties of Bicyclo[1.1.1]pentane-1-sulfonyl Fluoride
Molecular Architecture
BCP-SF consists of a bicyclo[1.1.1]pentane core with a sulfonyl fluoride (-SO₂F) group attached to one bridgehead carbon (Figure 1). The BCP framework imposes significant strain, with bond angles of 60° at the bridgehead, resulting in high reactivity and unique stereoelectronic properties . The sulfonyl fluoride group is electrophilic, enabling nucleophilic substitutions or covalent bond formation with serine, threonine, or cysteine residues in proteins .
Table 1: Physical and Chemical Properties of BCP-SF
| Property | Value | Source |
|---|---|---|
| CAS Number | 2648957-57-5 | |
| Molecular Formula | C₅H₇FO₂S | |
| Molecular Weight | 150.17 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DMSO, THF, EtOAc |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for BCP-SF derivatives reveal distinct signals for the BCP framework. For example, the bridgehead protons resonate at δ 2.14 ppm in the H NMR spectrum, while the sulfonyl fluoride group contributes to deshielded carbon signals near δ 55–60 ppm in the C NMR spectrum . Fluorine-19 NMR shows a characteristic singlet at δ −150 ppm for the -SO₂F group .
Synthesis and Scalable Production
Photochemical [2+2] Cycloaddition
The BCP core is typically synthesized via a photochemical [2+2] cycloaddition between propellane and diacetyl under UV light (365 nm) . This method, optimized for flow chemistry, enables kilogram-scale production of BCP diketones in 6 hours (yield: 45–51%) . Subsequent functionalization introduces the sulfonyl fluoride group through halogen exchange or oxidation reactions.
Table 2: Key Steps in BCP-SF Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| BCP core formation | Propellane, diacetyl, UV light | 45–51 |
| Sulfonation | ClSO₃H, then KF exchange | 60–75 |
| Purification | Recrystallization (MeOtBu/hexane) | 85+ |
Halogen Exchange Reactions
Sulfonyl chloride intermediates (e.g., bicyclo[1.1.1]pentane-1-sulfonyl chloride) are fluorinated using potassium fluoride (KF) in polar aprotic solvents like DMF or acetonitrile . This step achieves yields of 60–75%, with purity >95% confirmed by HPLC .
Applications in Drug Discovery and Chemical Biology
Bioisosteric Replacement
BCP-SF serves as a phenyl ring replacement in protease inhibitors and G-protein-coupled receptor (GPCR) modulators. For instance, replacing a para-fluorophenyl group in γ-secretase inhibitors with BCP improved aqueous solubility (4-fold ↑) and oral bioavailability . The sulfonyl fluoride group enables covalent inhibition, as seen in mGluR1 antagonists where it enhances binding affinity (IC₅₀ = 12 nM) .
Activity-Based Protein Profiling (ABPP)
The electrophilic -SO₂F group reacts selectively with catalytic serine residues in enzymes, making BCP-SF a valuable probe for ABPP studies. For example, it has been used to map active sites in serine hydrolases and proteases, enabling inhibitor discovery .
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